3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride

Description

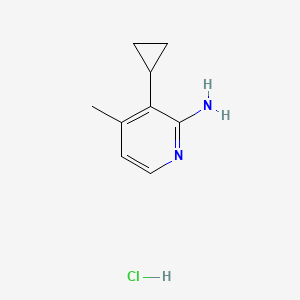

3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride is a substituted pyridine derivative featuring a cyclopropyl group at the 3-position, a methyl group at the 4-position, and an amine group at the 2-position of the pyridine ring. Pyridine derivatives with amino and alkyl substituents are commonly employed in medicinal chemistry and organic synthesis due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability .

Properties

IUPAC Name |

3-cyclopropyl-4-methylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-4-5-11-9(10)8(6)7-2-3-7;/h4-5,7H,2-3H2,1H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZKCJDZZYHQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds. These products have various applications in chemical synthesis and pharmaceutical research.

Scientific Research Applications

3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-3-methylpyridine

- Molecular Formula : C₆H₈N₂

- Properties : Liquid at room temperature (mp 29.5–33.3°C, bp 221°C), water-soluble.

- Applications : Primarily used as an intermediate in organic synthesis.

- Comparison: The absence of a cyclopropyl group reduces steric hindrance and lipophilicity compared to 3-cyclopropyl-4-methylpyridin-2-amine hydrochloride.

2-Amino-4-methylpyridine

- Molecular Formula : C₆H₈N₂

- Properties : Crystalline solid (mp 96–99°C, bp 230.9°C), soluble in water and alcohols.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines).

- Comparison : The positional isomerism (methyl at 4-position vs. 3-cyclopropyl group) alters electronic effects on the pyridine ring, influencing reactivity in substitution reactions .

Cyclopropyl-Containing Hydrochlorides

Cyclopropyl-[6-(3-Methylamino-piperidin-1-yl)-pyrimidin-4-yl]-amine Hydrochloride

- CAS : 1353953-44-2

- Molecular Formula : C₁₃H₂₂ClN₅

- Properties : Biochemical reagent with a pyrimidine core.

- Comparison : The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine-based compounds. The cyclopropyl group here may improve metabolic stability in drug design .

TP-238 Hydrochloride

- Molecular Formula : C₂₂H₃₀N₆O₃S·HCl

- Properties : High molecular weight (458.58 g/mol free base), used in biochemical research.

Pharmacologically Active Hydrochlorides

Memantine Hydrochloride

- Structure : Adamantane-derived amine.

- Applications : NMDA receptor antagonist for Alzheimer’s disease.

Dosulepin Hydrochloride

- Applications : Tricyclic antidepressant.

- Comparison: The tricyclic framework of dosulepin contrasts with the monocyclic pyridine core of this compound, highlighting differences in receptor-binding profiles .

Comparative Data Table

| Compound Name | Molecular Formula | Core Structure | Key Substituents | Physical Properties | Applications |

|---|---|---|---|---|---|

| 3-Cyclopropyl-4-methylpyridin-2-amine HCl | C₉H₁₃ClN₂ (inferred) | Pyridine | 3-Cyclopropyl, 4-methyl, 2-amine | Not reported (analogues suggest moderate solubility) | Research intermediate, potential drug candidate |

| 2-Amino-3-methylpyridine | C₆H₈N₂ | Pyridine | 2-Amino, 3-methyl | mp 29.5–33.3°C, water-soluble | Organic synthesis |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | Pyridine | 2-Amino, 4-methyl | mp 96–99°C, sublimes | Pharmaceutical intermediate |

| Cyclopropyl-pyrimidine derivative HCl | C₁₃H₂₂ClN₅ | Pyrimidine | Cyclopropyl, piperidine-methyl | Not reported | Biochemical research |

| Memantine HCl | C₁₂H₂₁N·HCl | Adamantane | Amino-adamantane | mp 310–315°C | Neuropharmacology |

Key Research Findings

- Synthetic Relevance : Sodium triacetoxyborohydride, used in cyclopropylamine syntheses (e.g., ), suggests reductive amination as a viable route for preparing the target compound .

- Substituent Effects : The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, a feature critical in CNS-targeting drugs .

Biological Activity

3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride (CAS No. 1955554-21-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopropyl group at the 3-position and a methyl group at the 4-position. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN |

| Molecular Weight | 173.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to modulate biological pathways by acting as an inhibitor or activator of certain proteins.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Binding : Its structure allows it to bind to receptors, influencing cellular signaling pathways that are critical in disease progression.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of pyridine have been shown to induce apoptosis in hypopharyngeal tumor cells, suggesting that this compound may possess similar properties .

- Neuroprotective Effects : Some studies suggest that derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- Inhibition of SPPL2a : A related study demonstrated that compounds similar to this compound effectively inhibited the enzyme SPPL2a, which plays a role in immune response modulation. The IC50 value was reported at approximately 0.37 μM, indicating potent activity .

- Cytotoxicity Assays : In vitro assays using FaDu hypopharyngeal tumor cells showed that derivatives with similar structures exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin . This suggests a promising direction for further exploration of this compound's anticancer properties.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The general synthetic route includes:

- Formation of the Pyridine Ring : Starting materials undergo cyclization to form the pyridine structure.

- Substitution Reactions : Introduction of the cyclopropyl and methyl groups through nucleophilic substitution.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for enhanced solubility.

Q & A

Q. What synthetic routes are typically employed for 3-Cyclopropyl-4-methylpyridin-2-amine hydrochloride, and how do reaction conditions affect yield?

The synthesis involves multi-step reactions starting with pyridine derivatives and cyclopropane precursors. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent amine functionalization. Critical parameters include:

- Temperature : Optimal range of 80–120°C to balance reaction rate and byproduct formation.

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .

- Acidification : Controlled HCl addition for hydrochloride salt formation, requiring stoichiometric precision to avoid impurities . Yields typically range from 60–85%, depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

A hierarchical approach is recommended:

- ¹H/¹³C NMR : Conducted in D₂O or DMSO-d₆ at 400–600 MHz to resolve cyclopropane proton splitting patterns and amine signals .

- X-ray crystallography : SHELXL software refines crystal structures, particularly for resolving cyclopropane ring geometry and hydrochloride counterion positioning .

- HRMS : Electrospray ionization (ESI+) confirms molecular weight within 3 ppm error .

Q. How should researchers assess purity for different experimental applications?

| Application | Primary Method | Supporting Technique | Acceptance Criteria |

|---|---|---|---|

| Synthetic chemistry | HPLC-UV (C18, 210 nm) | TGA (thermal stability) | ≥95% area purity |

| Biological assays | LC-MS (ESI+, 0.1% formic acid) | Residual solvent GC analysis | ≥99% by peak integration |

| Crystallography | Elemental analysis | Melting point (DSC) | ≤0.3% deviation from theory |

| This tiered approach ensures methodological rigor across disciplines . |

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental structural data?

Discrepancies often arise from solvent effects or crystal packing forces. A systematic protocol includes:

- DFT optimization : Use implicit solvent models (e.g., PCM) to approximate solution-phase conformations .

- Variable-temperature XRD : Quantify thermal motion effects on cyclopropane ring strain .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding with HCl) influencing solid-state packing .

Q. What strategies improve stability for long-term pharmacological studies?

Stability is enhanced through:

- Lyophilization : Under high vacuum (<0.1 mBar) with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Storage : Amber vials under argon at -80°C, with periodic HPLC-MS monitoring (C18, 0.1% TFA gradient) .

- Accelerated stability testing : 40°C/75% RH for 6 months predicts shelf-life under standard conditions .

Q. How can reaction pathways be analyzed to troubleshoot low yields in scaled-up synthesis?

- Mechanistic probes : Isotopic labeling (e.g., D₂O) to track proton transfer steps in cyclopropane formation .

- In-situ FT-IR : Monitor intermediate formation (e.g., imine species) during amine functionalization .

- Design of Experiments (DoE) : Multivariate analysis to optimize parameters like pH, solvent polarity, and catalyst loading .

Methodological Considerations Table

| Research Objective | Key Technique | Critical Parameters | Validation Method |

|---|---|---|---|

| Cyclopropane ring synthesis | [2+1] Cycloaddition | Catalyst selection (e.g., Rh₂(OAc)₄), temperature control | GC-MS for intermediate tracking |

| Amine salt formation | Acid-base titration | Stoichiometric HCl addition, pH monitoring | Ion chromatography for Cl⁻ quantification |

| Biological activity screening | Enzyme inhibition assays | Buffer composition (e.g., Tris-HCl, pH 7.4), IC₅₀ determination | Dose-response curves with triplicate replicates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.